Benzyl N-(2-oxocyclobutyl)carbamate
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Overview
Description
Benzyl N-(2-oxocyclobutyl)carbamate is an organic compound with the molecular formula C₁₂H₁₃NO₃ It is a carbamate derivative, characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-oxocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(2-oxocyclobutyl)carbamate can be synthesized through a reaction involving 1,2-bis(trimethylsiloxy)cyclobutene and benzyl carbamate in the presence of hydrogen chloride. The reaction is typically carried out in diethyl ether at 0°C, followed by heating at 80°C for 4 hours. The product is then purified using silica gel chromatography with a gradient of ethyl acetate in heptane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-oxocyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
Benzyl N-(2-oxocyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-(2-oxocyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes and proteins, potentially inhibiting their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(2-oxopropyl)carbamate
- Benzyl N-(2-oxocyclopentyl)carbamate
- Benzyl N-(2-oxocyclohexyl)carbamate
Uniqueness
Benzyl N-(2-oxocyclobutyl)carbamate is unique due to its 2-oxocyclobutyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from other carbamate derivatives and influences its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
benzyl N-(2-oxocyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPGQKRCEQTGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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